molecular formula C19H36O2 B164449 9S,10R-methylene-octadecanoic acid CAS No. 4675-61-0

9S,10R-methylene-octadecanoic acid

Cat. No.: B164449
CAS No.: 4675-61-0
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-MSOLQXFVSA-N
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Description

Overview of Cyclopropane (B1198618) Fatty Acid Biochemistry

The biosynthesis of cyclopropane fatty acids is a post-synthetic modification of existing unsaturated fatty acids within phospholipid bilayers. nih.govillinois.edu This remarkable enzymatic process is catalyzed by cyclopropane fatty acid (CFA) synthase. nih.govnih.gov The enzyme facilitates the transfer of a methylene (B1212753) group from a donor molecule, S-adenosyl-L-methionine (SAM), across the double bond of an unsaturated fatty acyl chain. asm.orgnih.gov This reaction converts a cis double bond into a cyclopropane ring. nih.gov In the bacterium Escherichia coli, for instance, the synthesis of most phospholipids (B1166683) occurs during the exponential growth phase, whereas the conversion to cyclopropane fatty acids predominantly happens in the early stationary phase. asm.orgnih.gov

The primary role of CFAs in bacterial membranes is to modulate fluidity and decrease permeability. nih.gov This modification helps bacteria adapt to various environmental stresses. For example, the presence of CFAs in phospholipids has been shown to reduce proton permeability, which is a significant factor in the acid resistance of bacteria like E. coli and Helicobacter pylori. nih.govasm.org The introduction of the cyclopropane ring creates a kink in the fatty acid chain, similar to a cis double bond, which helps to maintain membrane fluidity while increasing the ordering and stability of the membrane. nih.gov In some bacteria, such as Mycobacterium tuberculosis, cyclopropane rings are also found in complex lipids like mycolic acids and are essential for the organism's viability and virulence. nih.gov

In plants, particularly in the order Malvales, cyclopropane and the related cyclopropene (B1174273) fatty acids can be found. pnas.org For example, the seeds of Sterculia foetida are exceptionally rich in these carbocyclic fatty acids. pnas.org The biosynthetic pathway in plants also involves the transfer of a C1 unit from S-adenosylmethionine to an oleate (B1233923) precursor. pnas.org

Nomenclature and Stereochemical Representation of 9S,10R-Methylene-octadecanoic Acid

This compound is a specific stereoisomer of a C19 cyclopropane fatty acid. Its systematic and common names, along with its chemical formula, are detailed in the table below.

PropertyValueSource(s)
IUPAC Name 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid nih.gov, nih.gov
Common Names Dihydrosterculic acid, cis-9,10-Methyleneoctadecanoic acid nih.gov, nih.gov, caymanchem.com, larodan.com
Molecular Formula C₁₉H₃₆O₂ nih.gov, caymanchem.com, larodan.com
Molecular Weight 296.5 g/mol nih.gov, caymanchem.com
CAS Number 4675-61-0 nih.gov, caymanchem.com, larodan.com

The stereochemical designator "(9S,10R)" specifies the absolute configuration of the two chiral centers at carbons 9 and 10, where the cyclopropane ring is located. This cis configuration is crucial for its biological function and mimics the kink of its precursor, oleic acid.

Historical Context of Research on this compound

The study of cyclopropane fatty acids dates back several decades, with early research focusing on their isolation and structural elucidation. illinois.edu Dihydrosterculic acid, along with its cyclopropene analog sterculic acid, was identified as a component of certain plant oils, notably cottonseed oil and oils from plants in the Malvaceae family. wikipedia.orggsartor.org

Initial research into the biological effects of these compounds revealed their ability to inhibit certain metabolic pathways. For instance, dihydrosterculic acid is a known inhibitor of the enzyme stearoyl-CoA desaturase, which is involved in the synthesis of monounsaturated fats. researchgate.netnih.gov

The biosynthesis of these unique fatty acids was a subject of significant investigation. It was established that the cyclopropane ring is formed by the addition of a methylene group from S-adenosylmethionine to the double bond of an unsaturated fatty acid. illinois.edu This discovery was a key step in understanding the biochemistry of these compounds. Further research, including studies on bacteria like E. coli, elucidated that this modification occurs on intact phospholipids within the cell membrane, a process now understood to be a crucial adaptation to environmental stress. illinois.eduasm.org More recent research continues to explore the diverse physiological roles of dihydrosterculic acid and other CFAs, including their impact on membrane properties and their potential as bioactive lipids. frontiersin.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(1S,2R)-2-octylcyclopropyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXZQLDUVAKMBQ-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biological Distribution of 9s,10r Methylene Octadecanoic Acid

Microbial Systems: Bacterial Presence and Cellular Localization

In the microbial realm, 9S,10R-methylene-octadecanoic acid has been detected in several bacterial species, where it is often a component of the cell's lipid structures.

Detection in Staphylococcus aureus Cell Membranes

Research has identified cis-9,10-methyleneoctadecanoic acid as a component of Staphylococcus aureus cell membranes. caymanchem.comcaymanchem.comsapphirebioscience.com The fatty acid composition of S. aureus is complex, consisting of normal, iso, and anteiso saturated fatty acids, as well as monoenoic fatty acids. nih.gov The majority of these fatty acids are associated with complex lipids such as mono- and diglucosyl diglyceride, phosphatidylglycerol, lysyl phosphatidylglycerol, and cardiolipin. nih.gov While S. aureus primarily synthesizes branched-chain fatty acids and straight-chain saturated fatty acids, it can also incorporate exogenous fatty acids into its membrane phospholipids (B1166683). mdpi.comasm.org The presence of cyclopropane (B1198618) fatty acids like this compound can influence the biophysical properties of the cell membrane. mdpi.com

Secretion by Helicobacter pylori

Helicobacter pylori has been shown to secrete cis-9,10-methyleneoctadecanoic acid. caymanchem.comcaymanchem.comsapphirebioscience.comnih.govnih.gov This fatty acid is one of the major fatty acids found in the lipids of H. pylori, alongside other fatty acids such as C19:1 (cyclo) and C18:2. nih.gov The secretion of this compound is significant as it has been observed to stimulate acid secretion in isolated guinea pig parietal cells, a process mediated by an increase in intracellular free calcium and the activation of protein kinase C. nih.gov The lipid profile of H. pylori is unique, with a notable content of free fatty acids and diacylglycerol. nih.gov

Identification in Escherichia coli Phospholipids (as a cis-9,10-methylene hexadecanoic acid homologue)

In Escherichia coli, a homolog of this compound, cis-9,10-methylene hexadecanoic acid, is found in the phospholipids. The content of this cyclopropane fatty acid in E. coli phospholipids has been observed to increase as the growth rate of the bacteria decreases. This modification of the phospholipid composition is a notable aspect of the bacterium's response to changes in its growth environment.

OrganismCompoundCellular LocationKey Finding
Escherichia colicis-9,10-methylene hexadecanoic acidPhospholipidsContent increases with decreased growth rate.

Occurrence in Corynebacterium Species as a Metabolic Intermediate

While direct evidence of this compound as a specific metabolic intermediate in Corynebacterium species is not extensively detailed in the available research, the genus is known for its complex fatty acid metabolism. Corynebacterium species synthesize unique α-branched β-hydroxy fatty acids known as mycolic acids, in addition to linear fatty acids. nih.govfrontiersin.org The biosynthesis of these fatty acids involves a type I fatty acid synthase. unl.edu Some corynebacteria have been shown to bind to Mincle, a C-type lectin receptor, a process that can be influenced by the glycolipids present in the bacterial cell wall, which are derived from their fatty acid metabolism. nih.govfrontiersin.org The formation of cyclopropane rings is a known modification in bacterial fatty acids, suggesting that precursors to or derivatives of this compound could play a role in the broader metabolic pathways of these bacteria. researchgate.net

Eukaryotic Organisms: Non-Human Animal and Plant Sources

The presence of this compound is not limited to microbes; it has also been identified in certain eukaryotic organisms.

Presence in Digestive Glands of P. globosa

The compound cis-9,10-methyleneoctadecanoic acid, also known as dihydrosterculic acid, has been found in the digestive gland of the freshwater apple snail, Pila globosa. caymanchem.comcaymanchem.comsapphirebioscience.comresearchgate.net The digestive gland of gastropods is a primary site for lipid storage and metabolism. nih.govoup.com Analysis of the fatty acid distribution in the digestive gland of Pila globosa has revealed the presence of various saturated, monoenoic, and polyunsaturated fatty acids. researchgate.net The identification of dihydrosterculic acid in this tissue is significant as cyclopropane fatty acids are often associated with bacterial origins, suggesting a potential dietary uptake or symbiotic relationship. researchgate.net

OrganismCompoundOrgan/Tissue
Pila globosacis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic acid)Digestive Gland

Distribution in Specific Plant Families (e.g., Malvales, Sapindales, Ebenales, Rhamnales)

Research has identified this compound in several orders of the plant kingdom. The most significant concentrations are found in species belonging to the orders Malvales and Sapindales. pnas.org While its presence has also been noted in the Ebenales and Rhamnales orders, the available research provides more extensive characterization within the former two. acs.org

The order Malvales is a well-documented source of cyclopropane and cyclopropene (B1174273) fatty acids. Families within this order, such as Malvaceae, Sterculiaceae, and Bombacaceae, are known to produce these unusual lipids. researchgate.netnih.gov For instance, dihydrosterculic acid has been identified in cottonseed oil, which is derived from plants of the Gossypium genus within the Malvaceae family. researchgate.netnih.gov It is often found alongside other cyclopropenoid fatty acids like sterculic acid and malvalic acid in the seed oils of various Malvaceae species. nih.govnih.govresearchgate.net Studies on Sterculia tomentosa and Sterculia tragacantha (family Sterculiaceae) have also revealed the presence of dihydrosterculic acid, albeit in smaller quantities compared to other cyclopropenoid fatty acids. plantfadb.org

The order Sapindales is another significant reservoir of this compound. The Sapindaceae family, in particular, contains species whose seed oils are exceptionally rich in this compound. pnas.orggerli.com This makes the Sapindales order a key area of interest for studying the biosynthesis and function of this unique fatty acid.

While mentioned in the literature, detailed quantitative analyses of this compound in the orders Ebenales and Rhamnales are less common compared to Malvales and Sapindales. acs.org

Characterization in Seed Oils (e.g., Lychee Seed Oil as Dihydrosterculic Acid)

The characterization of this compound is most prominent in the analysis of various seed oils. It is in these oils that the compound is found in its highest concentrations, often as a constituent of triglycerides. plantfadb.org

Lychee Seed Oil (Litchi chinensis) : The seed oil of the lychee fruit, a member of the Sapindaceae family, stands out as a particularly rich source of dihydrosterculic acid. rsc.org Multiple studies have confirmed its presence as a major fatty acid component in lychee seed oil, with concentrations reported to be as high as 37% to 46.9%. acs.orgrajpub.com This makes lychee seed oil one of the most concentrated natural sources of this compound. A reinvestigation of lychee seed oil composition identified a total cyclopropanoic fatty acid (CPFA) fraction of 42%, with dihydrosterculic acid being the most abundant at 37%. acs.org

Longan Seed Oil (Euphoria longana) : Closely related to the lychee, the longan fruit's seed oil is also a significant source of dihydrosterculic acid. plantfadb.orgnih.gov Research has shown that the seed oil of Euphoria longana (also known as Dimocarpus longan) contains approximately 17% of this cyclopropane fatty acid. plantfadb.orgfatplants.net

The following interactive table summarizes the fatty acid composition of lychee and longan seed oils, highlighting the significant proportion of this compound.

Plant SpeciesFamilyCommon NameThis compound (%)Other Major Fatty Acids (%)Reference(s)
Litchi chinensisSapindaceaeLychee37 - 46.9Oleic acid (27-29.3), Palmitic acid (12), Linoleic acid (11) acs.orgrajpub.com
Euphoria longanaSapindaceaeLongan17.4Oleic acid (36), Palmitic acid (19), Stearic acid (7), Linoleic acid (6), Linolenic acid (5), Arachidic acid (4) plantfadb.org

Biosynthetic Pathways and Metabolic Transformations of 9s,10r Methylene Octadecanoic Acid

Enzymatic Pathways of Cyclopropane (B1198618) Ring Formation

The hallmark of 9S,10R-methylene-octadecanoic acid is its cyclopropane ring, a three-membered carbon ring that introduces a kink in the fatty acid chain. The formation of this ring is a highly specific enzymatic process.

S-Adenosyl-L-methionine-dependent Methyltransfer Reactions

The biosynthesis of the cyclopropane ring is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase . asm.orgnih.gov This enzyme facilitates the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid. asm.orgnih.gov The reaction mechanism is thought to proceed through a carbocation intermediate, initiated by the electrophilic attack of the methyl group of SAM on the nucleophilic double bond of the fatty acid. wikipedia.org This is followed by a deprotonation step to yield the cyclopropane ring. In Escherichia coli, this process is crucial for the modification of phospholipids (B1166683) already integrated into the cell membrane. asm.org

NADPH-dependent Reduction Steps

While the formation of the cyclopropane ring itself is directly dependent on SAM, the broader biosynthetic pathway that leads to downstream products can involve NADPH-dependent reduction . Specifically, in the biosynthesis of tuberculostearic acid from this compound, a subsequent reduction of the cyclopropane intermediate is required. This reduction is catalyzed by an FAD-binding oxidoreductase , which utilizes NADPH as a cofactor to open the cyclopropane ring and form the final methyl-branched fatty acid. asm.org

Precursor Utilization: Oleic Acid (18:1Δ9) as a Substrate

The primary precursor for the synthesis of this compound is oleic acid (18:1Δ9) . asm.orgnih.gov Importantly, the cyclopropanation reaction does not occur on free fatty acids but rather on oleic acid that is already esterified within a phospholipid molecule in the cell membrane. asm.orgnih.gov This ensures that the modification directly alters the properties of the membrane lipids. The specificity for the cis-isomer of the double bond is a key feature of the CFA synthase enzyme.

Role as a Key Metabolic Intermediate

Beyond its role in modifying membrane lipids, this compound serves as a crucial metabolic intermediate in certain bacteria.

Precursor to 10-Methyl Stearic Acid (Tuberculostearic Acid) in Bacterial Lipid Metabolism

In mycobacteria, including the pathogenic Mycobacterium tuberculosis, this compound is a vital intermediate in the biosynthesis of 10-methyl stearic acid , commonly known as tuberculostearic acid . asm.orgnih.gov Following the formation of the cyclopropane ring from oleic acid, a reductive cleavage of the ring occurs, yielding the characteristic methyl branch at the 10th carbon position. asm.org This process is catalyzed by a two-component system involving a methyltransferase (Cfa) and an FAD-binding oxidoreductase (BfaA). asm.orgasm.org The presence of tuberculostearic acid is a hallmark of mycobacterial lipids and is believed to play a role in the structural integrity and fluidity of their complex cell envelope. asm.orgnih.gov

Comparative Analysis of Cyclopropane Fatty Acid Biosynthesis Across Diverse Biological Systems

Cyclopropane fatty acid biosynthesis is not limited to bacteria; it is also observed in plants and some protozoa, with notable similarities and differences in the underlying mechanisms.

In bacteria such as E. coli and Salmonella, the CFA synthase acts on unsaturated fatty acids within existing phospholipids, primarily phosphatidylethanolamine. nih.govpnas.org The process is often induced in the stationary phase of growth or in response to environmental stresses like low pH. nih.gov

In plants , such as those from the Malvales order, the biosynthesis of cyclopropane and the related cyclopropene (B1174273) fatty acids also utilizes oleic acid as a precursor and SAM as the methyl donor. pnas.org However, the substrate specificity of the plant CFA synthase can differ, with some evidence suggesting a preference for oleate (B1233923) esterified to phosphatidylcholine. nih.gov Furthermore, some plant CFA synthases are larger proteins with additional domains, such as a putative FAD-binding domain, suggesting a more complex regulatory mechanism or a link to subsequent desaturation reactions to form cyclopropene fatty acids. pnas.org

Protozoa , such as certain species of Leishmania, have also been shown to synthesize cyclopropane fatty acids. frontiersin.org The presence of these modified lipids in pathogenic protozoa suggests a potential role in their survival and interaction with the host organism. While the general mechanism involving a CFA synthase and SAM is conserved, the specific enzymes and their regulation in these organisms are still an active area of research.

Table 1: Key Enzymes and Findings in the Study of this compound Biosynthesis

Enzyme/Protein Organism Substrate(s) Key Findings
Cyclopropane Fatty Acid Synthase (CFA) Escherichia coli Oleoyl-phosphatidylethanolamine, SAM Catalyzes the transfer of a methylene group from SAM to the double bond of the oleoyl (B10858665) chain within a phospholipid. asm.orgacs.org
Cyclopropane Fatty Acid Synthase (CfaS) Helicobacter pylori Unsaturated fatty acyl chains in phospholipids, SAM Essential for acid resistance, antibiotic resistance, and gastric colonization. asm.org
Cfa Mycobacterium smegmatis Oleic acid-containing lipid, SAM Essential methyltransferase for the first step in tuberculostearic acid biosynthesis. asm.orgnih.gov
BfaA Mycobacterium avium subsp. paratuberculosis 10-methylene stearate (B1226849) FAD-binding oxidoreductase required for the second step of tuberculostearic acid biosynthesis (reduction of the cyclopropane ring). asm.org
Cyclopropane Fatty Acid Synthase Sterculia foetida (plant) Oleic acid, SAM Catalyzes the formation of dihydrosterculic acid (9,10-methyleneoctadecanoic acid). pnas.org

Stereochemical Investigations and Absolute Configuration Elucidation

Significance of Stereochemistry in Cyclopropane (B1198618) Fatty Acid Function

Cyclopropane fatty acids are integral components of the cell membranes of many bacteria, where they play a significant role in adapting to environmental stress. The introduction of a cyclopropane ring into the acyl chain of a phospholipid alters the physical properties of the membrane, such as fluidity and permeability. The cis configuration of the substituents on the cyclopropane ring, as is the case in naturally occurring (9S,10R)-methylene-octadecanoic acid, is a key determinant of its function. This cis arrangement creates a distinct kink in the fatty acid chain, similar to that of a cis-unsaturated fatty acid, which is important for maintaining membrane fluidity over a range of temperatures. scribd.com The specific stereochemistry of the cyclopropane ring influences how these fatty acids pack within the membrane, thereby affecting the membrane's structural integrity and its function as a selective barrier.

Methodologies for Stereochemical Assignment and Discrimination

A variety of analytical techniques are employed to determine the stereochemistry of cyclopropane fatty acids.

Gas Chromatography (GC): Gas chromatography is a fundamental tool for separating and identifying fatty acid methyl esters. The retention times of cis and trans isomers of cyclopropane fatty acids on both polar and nonpolar GC columns are distinct, allowing for their discrimination. umb.edu W.W. Christie's work in lipid analysis extensively details the application of GC for this purpose. scribd.comumb.eduabebooks.comgoogle.comwordpress.com

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides structural information that aids in the identification of cyclopropane fatty acids. While the mass spectra of monocyclopropane compounds can be similar to their unsaturated precursors, specific fragmentation patterns can help to deduce the original structure. umb.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful method for elucidating the detailed structure and stereochemistry of molecules. For dihydrosterculic acid, 1H and 13C NMR spectra provide characteristic signals for the protons and carbons of the cyclopropane ring, allowing for the assignment of the cis configuration. nih.gov Chiral shift reagents, such as Pirkle's alcohol, can be used in NMR to differentiate between enantiomers by forming transient diastereomeric complexes that have distinct NMR signals. scribd.com

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to separate enantiomers. By reacting a racemic mixture with an enzyme that preferentially acts on one enantiomer, the other can be isolated in a pure form. scribd.com This method is particularly useful for preparing individual enantiomers for further study.

Total Synthesis: The unambiguous synthesis of a molecule with a defined stereochemistry provides the ultimate proof of its structure. The total synthesis of both the (9S,10R) and (9R,10S) enantiomers of dihydrosterculic acid has been achieved, providing authentic standards for comparison with the natural product.

Elucidation of the (9S,10R) Absolute Configuration and Related Isomers

The naturally occurring form of 9,10-methylene-octadecanoic acid possesses the cis configuration, meaning the two alkyl chains are on the same side of the cyclopropane ring. The absolute configuration at the two chiral centers of the cyclopropane ring has been determined to be (9S,10R). This specific arrangement arises from the enzymatic addition of a methylene (B1212753) group to the cis-double bond of oleic acid. The enzyme responsible for this transformation, cyclopropane fatty acid synthase, exhibits a high degree of stereoselectivity. The IUPAC name for this specific enantiomer is 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid. nih.gov

The biosynthesis of lactobacillic acid (11,12-methylene-octadecanoic acid) is closely related to that of dihydrosterculic acid, with both originating from their corresponding cis-unsaturated fatty acid precursors. wikipedia.org The systematic naming for lactobacillic acid, 10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid, reflects a similar absolute configuration at the cyclopropane ring. wikipedia.org

The trans isomers of 9,10-methylene-octadecanoic acid are not typically found in nature but can be synthesized. These isomers have a more linear structure compared to the kinked cis form.

IsomerConfigurationNatural Occurrence
(9S,10R)-methylene-octadecanoic acidcisCommon
(9R,10S)-methylene-octadecanoic acidcisRare/Synthetic
trans-9,10-methylene-octadecanoic acidtransSynthetic

Impact of Stereoisomerism on Biochemical Recognition and Activity

The specific (9S,10R) stereochemistry of dihydrosterculic acid is critical for its recognition and function in biological systems. The biosynthesis of this fatty acid is catalyzed by cyclopropane fatty acid synthase, an enzyme that specifically recognizes and acts upon cis-unsaturated fatty acyl chains within phospholipids (B1166683). scribd.com This enzymatic process is highly stereoselective, leading to the exclusive formation of the cis isomer.

The importance of the (9S,10R) configuration is highlighted by its incorporation into more complex biological molecules. For instance, a glycolipid from Lactobacillus plantarum has been synthesized containing (9S,10R)-dihydrosterculic acid. rsc.org This glycolipid was shown to signal through the Mincle pattern recognition receptor, a component of the innate immune system. rsc.org This demonstrates that the specific stereochemistry of the fatty acid is essential for its recognition by a key immune receptor. The ability of the immune system to distinguish between stereoisomers underscores the profound impact of molecular geometry on biological activity.

The difference in shape between the cis and trans isomers is also expected to have a significant impact on their biological properties. The kinked structure of the cis isomer disrupts the ordered packing of fatty acid chains in cell membranes, which is crucial for maintaining membrane fluidity. In contrast, the more linear trans isomer would pack more tightly, leading to a more rigid membrane. While direct comparative studies on the biochemical activity of the different stereoisomers of dihydrosterculic acid are limited, the established principles of membrane biology suggest that the (9S,10R) isomer is uniquely suited for its role in modulating membrane properties.

Biochemical Roles and Mechanistic Insights of 9s,10r Methylene Octadecanoic Acid in Non Human Systems

Cellular Membrane Integration and Modulation

Contribution to Bacterial Cell Membrane Structure and Function (e.g., Staphylococcus aureus)

In S. aureus, the fatty acid profile of the cell membrane is a key factor in its physiology and pathogenesis. While straight-chain saturated and unsaturated fatty acids are major components, the incorporation of cyclopropane (B1198618) fatty acids like 9S,10R-methylene-octadecanoic acid provides a mechanism for the bacterium to modify its membrane characteristics. This modification is part of the bacterium's adaptive response to various environmental cues and stresses.

Alterations in Membrane Levels in Response to External Agents (e.g., Carvacrol (B1668589) treatment)

The levels of this compound in the cell membrane of Staphylococcus aureus can be altered in response to treatment with external antimicrobial agents like carvacrol. medchemexpress.comglpbio.com Carvacrol, a phenolic monoterpenoid found in essential oils of plants such as oregano and thyme, is known for its broad-spectrum antimicrobial properties. frontiersin.orgnih.gov Studies have shown that exposure to carvacrol can lead to a decrease in the levels of this compound in the cell membranes of S. aureus. medchemexpress.comglpbio.com

This reduction is part of a broader shift in the fatty acid composition of the bacterial membrane induced by the stress of carvacrol exposure. acs.org Carvacrol's mechanism of action involves disrupting the bacterial membrane, leading to increased permeability and leakage of cellular components. researchgate.netnih.govnih.gov The alteration in the fatty acid profile, including the decrease in cyclopropane fatty acids, is likely a consequence of this membrane damage and the bacterium's attempt to adapt to the presence of the antimicrobial compound. However, significant changes in the fatty acid composition of S. aureus in response to carvacrol are not always observed. acs.org

Table 1: Effect of Carvacrol on Staphylococcus aureus

Parameter Observation Reference
Membrane Fatty Acid Composition Levels of this compound decrease upon treatment. medchemexpress.comglpbio.com
Membrane Integrity Carvacrol disrupts membrane integrity. frontiersin.orgresearchgate.netnih.gov

| Biofilm Formation | Carvacrol can inhibit biofilm formation. | researchgate.netnih.gov |

Signal Transduction Pathway Modulation

Activation of Protein Kinase C (PKC) in a Calcium-Dependent Manner

This compound has been shown to activate protein kinase C (PKC) in a calcium-dependent manner. medchemexpress.comglpbio.comnih.gov PKC is a family of enzymes that are critical components of signal transduction pathways, regulating a wide range of cellular processes. The activation of conventional PKC isoforms is dependent on the presence of calcium ions and diacylglycerol. nih.gov

Research has demonstrated that this compound can directly activate PKC. nih.govnih.gov This activation is dependent on the concentration of intracellular calcium. nih.gov The fatty acid appears to interact with the domains of PKC that normally bind to diacylglycerol and phospholipids (B1166683), thereby initiating the enzyme's activity. nih.gov This suggests that this compound can act as a signaling molecule, influencing cellular behavior through the PKC pathway. The activation of specific PKC isoforms, such as PKCα and PKCβ, has been linked to the cellular responses induced by this fatty acid. nih.govnih.govnih.gov

Secretion and Host-Microbe Interactions in Model Systems

Secretion by Helicobacter pylori and Effects on Host Cells

The bacterium Helicobacter pylori is known to secrete this compound. medchemexpress.comglpbio.comnih.gov This secreted fatty acid can then interact with host cells, leading to specific physiological responses. In studies using isolated guinea pig parietal cells, it was found that this compound enhances both basal and histamine-stimulated acid secretion. nih.gov

The mechanism behind this stimulation of acid secretion involves the fatty acid's ability to increase the intracellular concentration of free calcium ([Ca2+]i) in the parietal cells. nih.gov This influx of calcium is a key signal for acid secretion. Furthermore, as previously mentioned, this compound activates protein kinase C (PKC), which also plays a role in the signaling cascade that leads to gastric acid production. nih.govnih.govnih.gov The fatty acid causes the translocation of PKC from the cytosol to the cell membrane, a hallmark of its activation. nih.gov These findings indicate that this compound is an important molecule in the interaction between H. pylori and its host, contributing to the pathogen's ability to modulate host cell function.

Table 2: Effects of this compound on Host Cells

Cellular Process Effect of this compound Reference
Gastric Acid Secretion Stimulates and enhances secretion in parietal cells. nih.gov
Intracellular Calcium Increases intracellular free calcium concentration. nih.gov
Protein Kinase C (PKC) Activates PKC in a calcium-dependent manner. medchemexpress.comglpbio.comnih.govnih.govnih.gov

| DNA Synthesis | Stimulates DNA synthesis in gastric mucous cells. | nih.govnih.gov |

Enhancement of Histamine- and Dibutyryl cAMP-Stimulated Acid Secretion in Isolated Guinea Pig Parietal Cells

The compound cis-9,10-Methyleneoctadecanoic acid, a cyclopropane fatty acid, has been identified as a secretory product of Helicobacter pylori. medchemexpress.com Research on isolated guinea pig parietal cells has demonstrated that this fatty acid enhances acid secretion stimulated by both histamine (B1213489) and dibutyryl cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comglpbio.com Histamine is a key physiological stimulant of gastric acid secretion, acting through H2 receptors on parietal cells to increase intracellular cAMP levels. nih.govnews-medical.nettaylorandfrancis.com The subsequent activation of protein kinase A by cAMP is a critical step in the signaling cascade that leads to the activation of the proton pump (H+/K+ ATPase) and the secretion of hydrochloric acid. mdpi.comyoutube.com

The observation that cis-9,10-Methyleneoctadecanoic acid potentiates the effects of both histamine and a direct activator of the cAMP pathway (dibutyryl cAMP) suggests that its mechanism of action may involve a step downstream of the histamine receptor, potentially affecting the protein kinase C (PKC) pathway, as it has also been shown to activate PKC in a calcium-dependent manner. medchemexpress.comglpbio.com

Interactive Data Table: Effect of cis-9,10-Methyleneoctadecanoic Acid on Stimulated Acid Secretion in Guinea Pig Parietal Cells

StimulantEffect of cis-9,10-Methyleneoctadecanoic AcidImplied Mechanism of Action
HistamineEnhancement of acid secretionPotentiation of the cAMP signaling pathway
Dibutyryl cAMPEnhancement of acid secretionAction at or downstream of protein kinase A activation

Broader Implications in Prokaryotic Cell Biology and Pathogenesis

This compound belongs to the class of cyclopropane fatty acids (CFAs), which are integral components of the cell membranes of many bacteria. nih.gov The biosynthesis of these fatty acids involves the conversion of unsaturated fatty acids within the bacterial membrane into CFAs, a reaction catalyzed by cyclopropane fatty acid synthases (CFAS). medchemexpress.com This modification of the lipid membrane has significant implications for bacterial survival and pathogenicity.

The presence of CFAs in the cell membrane alters its biophysical properties, which is correlated with increased virulence in several human pathogens. medchemexpress.com For instance, in Helicobacter pylori, CFAs are a major component of the membrane phospholipids and are crucial for the bacterium's ability to resist acidic environments, a key factor for its colonization of the stomach. nih.gov The enzyme responsible for CFA synthesis, CfaS, has been shown to be essential for the acid resistance, antibiotic resistance, and intracellular survival of H. pylori, as well as for its ability to colonize the gastric mucosa in animal models. nih.gov

Furthermore, in pathogens like Salmonella enterica serovar Typhimurium, CFAs are important for virulence and for survival within macrophages. nih.gov They also contribute to resistance against oxidative stress. nih.gov The modification of membrane lipids through the CFA synthase pathway is a post-synthetic event that helps bacteria adapt to various environmental stresses. nih.gov The genes encoding for CFAS are highly conserved across different bacterial species, indicating the fundamental role of this pathway in bacterial physiology. glpbio.com

Interactive Data Table: Role of Cyclopropane Fatty Acids in Bacterial Pathogenesis

Bacterial SpeciesRole of Cyclopropane Fatty Acids (CFAs)Key Enzyme
Helicobacter pyloriAcid resistance, antibiotic resistance, gastric colonizationCyclopropane fatty acid synthase (CfaS)
Salmonella TyphimuriumSurvival in macrophages, virulence, oxidative stress resistanceCyclopropane fatty acid synthase (CfaS)
Pseudomonas aeruginosaUpregulated in stationary phase and in response to oxidative stressCyclopropane fatty acid synthase (CFAS)

Synthetic Strategies and Structural Modifications of 9s,10r Methylene Octadecanoic Acid

Chemical Synthesis Approaches for Cyclopropane (B1198618) Fatty Acids

The cornerstone of chemical synthesis for cyclopropane fatty acids, including 9S,10R-methylene-octadecanoic acid (also known as dihydrosterculic acid), is the formation of the three-membered ring. One of the most widely employed methods for this transformation is the Simmons-Smith reaction . This reaction typically involves treating an alkene with a carbenoid, a reagent that behaves like a carbene (a neutral, divalent carbon species), generated from diiodomethane (B129776) and a zinc-copper couple. researchgate.netresearchgate.net The Simmons-Smith reaction is stereospecific, meaning that the cis or trans geometry of the starting alkene is preserved in the cyclopropane product. researchgate.netbiorxiv.org For the synthesis of this compound, the precursor would be oleic acid (cis-9-octadecenoic acid).

A notable and systematic approach to the total synthesis of dihydrosterculic acid was reported by Shah et al. in 2014. wikipedia.org This strategy commences with a rhodium(II) acetate-catalyzed cyclopropenation of a terminal alkyne. The resulting cyclopropene (B1174273) is then subjected to stereoselective reduction to the cis-cyclopropane. A key step in their multi-step synthesis is the Julia-Kocienski olefination , which is used to construct the long aliphatic chain of the fatty acid. wikipedia.org This powerful reaction involves the coupling of a sulfone with an aldehyde to form an alkene. illinois.edu

The general biosynthesis of cyclopropane fatty acids involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid, a reaction catalyzed by cyclopropane fatty acid synthase. nih.govfrontiersin.org

Enantioselective Synthesis for Specific Stereoisomers

Achieving the specific 9S,10R stereochemistry of dihydrosterculic acid is a significant challenge in chemical synthesis. Nature, through the action of enzymes, produces specific stereoisomers. For instance, the 9S,10R isomer has been identified in Lactobacillus plantarum. wikipedia.org

To mimic this stereoselectivity in the lab, chemists have developed enantioselective synthetic methods. The work by Shah et al. provides a prime example of a diastereoselective approach. wikipedia.org They utilized a chiral auxiliary, a molecule that temporarily attaches to the substrate to guide the reaction towards a specific stereochemical outcome. In their synthesis, they resolved a racemic mixture of 2-alkylcycloprop-2-ene-1-carboxylic acids by forming diastereomeric amides with an Evans auxiliary. These diastereomers, which have different physical properties, can then be separated by chromatography. Subsequent chemical steps convert the separated diastereomers into the desired enantiomerically pure cyclopropane fatty acids. wikipedia.org

More recently, biocatalysis has emerged as a powerful tool for enantioselective synthesis. A 2024 study demonstrated the use of a recombinant E. coli cyclopropane fatty acid synthase (ecCFAS) for the stereoselective synthesis of methyl dihydrosterculate (B1261593). nih.gov This enzymatic approach yielded the (9S,10R) isomer with high enantiomeric excess. nih.gov Other research has also explored the use of chiral catalysts, such as those based on rhodium and iridium, for enantioselective cyclopropanation reactions. wikipedia.org

Preparation of Isotopic or Functionalized Labeled this compound for Research

Isotopically labeled compounds are invaluable tools in biological and chemical research, allowing scientists to trace the metabolic fate of molecules and to probe reaction mechanisms. The synthesis of isotopically labeled this compound can be achieved through both chemical and enzymatic methods.

For instance, the biocatalytic synthesis of deuterated methyl dihydrosterculate has been accomplished using recombinant ecCFAS in the presence of CD3I, which serves as the source of the deuterated methyl group for the S-adenosylmethionine regenerating system. nih.gov In vivo labeling studies in Sterculia foetida have also demonstrated the incorporation of a ¹⁴C-labeled methylene group from L-[methyl-¹⁴C]methionine into dihydrosterculic acid. nih.gov

Chemical methods for introducing isotopes can involve the use of deuterated reagents in the synthetic sequence. For example, deuterated reducing agents can be used to introduce deuterium (B1214612) atoms at specific positions. The synthesis of other deuterated fatty acids has been achieved using D₂O as the deuterium source in the presence of a metal catalyst. wikipedia.org While not specific to dihydrosterculic acid, these general methods can be adapted for its synthesis. The synthesis of other deuterated fatty acids has been reported to track their metabolism and for use in Raman imaging. acs.orgnih.gov

Design and Synthesis of Analogs and Bioisosteres for Biochemical Probing

To investigate the biological functions and interactions of this compound, researchers design and synthesize analogs and bioisosteres. These are molecules that are structurally similar to the natural compound but have been modified to act as inhibitors, probes, or to have altered properties.

Inhibitors of Cyclopropane Fatty Acid Synthase (CFAS): Several compounds have been identified as inhibitors of the enzyme responsible for synthesizing cyclopropane fatty acids. These inhibitors are valuable for studying the role of these fatty acids in biological systems. Examples include:

Sinefungin: An analog of S-adenosylmethionine (SAM), the methylene donor in the biosynthesis of cyclopropane fatty acids. nih.gov

S-adenosyl-L-homocysteine (SAH): The product of the methyl transfer reaction, which acts as a product inhibitor of CFAS.

Synthetic S-adenosyl-L-homocysteine analogs and indoloquinolizine derivatives: These have been identified through screening of chemical libraries and show potent inhibition of CFAS. nih.gov

Dioctylamine: A potent inhibitor that acts as a mimic of the phospholipid substrate. nih.govnih.gov

Bioisosteres and Functionalized Probes: The cyclopropane ring itself can be considered a bioisostere of a double bond or a gem-dimethyl group, offering a more rigid and metabolically stable alternative in drug design.

For biochemical probing, functionalized analogs can be synthesized. A powerful technique is photoaffinity labeling , where a photoreactive group is incorporated into the fatty acid analog. researchgate.net Upon exposure to light, this group becomes highly reactive and forms a covalent bond with nearby molecules, such as binding proteins. This allows for the identification and characterization of proteins that interact with the fatty acid. An example of a photoreactive fatty acid analog used for such studies is 11-m-diazirinophenoxy-[11-³H]undecanoate. While not a cyclopropane fatty acid itself, the principle can be applied to create photoaffinity probes of this compound.

These synthetic analogs and probes are crucial for elucidating the specific roles of this compound in cellular processes, from membrane structure and function to its involvement in specific metabolic pathways.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to isolating 9S,10R-methylene-octadecanoic acid from complex biological samples, thereby enabling accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including those with cyclopropane (B1198618) rings. nih.govresearchgate.net Due to their low volatility, fatty acids like this compound are typically derivatized into more volatile forms, most commonly as fatty acid methyl esters (FAMEs), prior to GC-MS analysis. nih.govresearchgate.netntnu.no

The separation is achieved on a capillary column, where FAMEs are resolved based on their boiling points and polarity. researchgate.net The retention time of the methyl ester of this compound is a key identifier when compared against a known standard. For instance, in analyses of bacterial phospholipids (B1166683), the methyl ester of a C19 cyclopropane fatty acid (dihydrosterculate) shows a distinct retention volume that allows for its separation from other common fatty acids like methyl stearate (B1226849) and methyl oleate (B1233923). researchgate.net

Following chromatographic separation, the mass spectrometer provides definitive qualitative and quantitative data. The electron ionization (EI) mass spectrum of the methyl ester of this compound yields a molecular ion peak [M+] at a mass-to-charge ratio (m/z) of 296, corresponding to its elemental composition (C19H36O2). pcbiochemres.com The fragmentation pattern is characteristic and provides structural confirmation, which is crucial for distinguishing it from other isomeric fatty acids. pcbiochemres.comresearchgate.net Quantitative analysis can be performed using selective ion monitoring (SIM), which enhances sensitivity and allows for the accurate measurement of the compound even at low concentrations. nih.govntnu.no

Table 1: GC-MS Parameters and Findings for Cyclopropane Fatty Acid Analysis

Parameter Description Finding/Example Reference(s)
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) Required for volatility and thermal stability. nih.govresearchgate.netntnu.no
GC Column Stationary phase for separation Diethylene glycol-succinate polyester; DB-FastFAME. researchgate.netntnu.no
Identification Retention Time (RT) & Mass Spectrum The C19 cyclopropane FAME has a unique RT. The mass spectrum shows a molecular ion [M+] at m/z 296 and a characteristic fragmentation pattern. researchgate.netpcbiochemres.com

| Quantification | Method | Selective Ion Monitoring (SIM) for improved sensitivity and accuracy. | nih.govntnu.no |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for comprehensive lipidomics, allowing the analysis of intact lipids in complex biological extracts without derivatization. nih.govyoutube.com This technique is particularly powerful for characterizing the full lipid profile of a sample, including the various classes of phospholipids and triacylglycerols that may contain this compound. nih.govresearchgate.net

Different LC modes can be employed. Hydrophilic interaction chromatography (HILIC) separates lipid classes based on the polarity of their headgroups, while reversed-phase (RP) chromatography separates molecular species based on the length and unsaturation of their fatty acyl chains. nih.govyoutube.com

Tandem mass spectrometry (MS/MS) provides detailed structural information. Through controlled fragmentation of a selected precursor ion, it is possible to identify the fatty acid composition of a specific lipid molecule. mdpi.com For cyclopropane fatty acids, specialized MS/MS techniques like ultraviolet photodissociation (UVPD) can generate diagnostic fragment ions that pinpoint the location of the cyclopropane ring within the acyl chain. nih.gov This high-resolution analysis is critical for distinguishing between isomers and understanding the metabolic fate of these unique fatty acids. nih.govmdpi.com

The this compound molecule contains two chiral centers at the C-9 and C-10 positions of the cyclopropane ring. This gives rise to a pair of enantiomers: (9S,10R) and (9R,10S). Standard chromatographic methods cannot separate these non-superimposable mirror images. gcms.cz

Chiral chromatography is specifically designed for this purpose. libretexts.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.czsigmaaldrich.com CSPs are often based on derivatized cyclodextrins for GC or other chiral selectors for HPLC. gcms.czchiraltech.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the CSP, where differences in stability lead to differential retention. sigmaaldrich.com While direct chiral separation of this compound is not commonly detailed, the principles have been successfully applied to resolve enantiomers of other fatty acid derivatives, demonstrating the capability of this technique for stereochemical analysis. nih.gov

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. nih.gov

¹H-NMR: The ¹H-NMR spectrum of this compound (dihydrosterculic acid) is highly characteristic due to the cyclopropane ring. The protons on the three-membered ring are heavily shielded and appear in the upfield region of the spectrum, which is typically free from other signals in a fatty acid. semanticscholar.orgresearchgate.net

The cis-methylene proton (the single proton on the carbon between C-9 and C-10, on the same side as the alkyl chains) gives a distinct signal at a very high field, around -0.34 ppm. researchgate.netacs.org

The trans-methylene proton appears further downfield, near 0.6 ppm. aocs.org

The two methine protons (at C-9 and C-10) also have a characteristic signal around 0.55-0.70 ppm. nih.govaocs.org

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the cyclopropane ring are also highly shielded and resonate at unusually high-field (upfield) chemical shifts compared to typical alkane carbons. The cyclopropane carbon atoms in dihydrosterculic acid appear in the range of 10-20 ppm, with the methylene (B1212753) carbon of the ring appearing at the most upfield position. For comparison, the carbon atoms in the parent cyclopropane molecule have a chemical shift of -2.7 ppm. docbrown.info

Table 2: Characteristic NMR Chemical Shifts (ppm) for the Cyclopropyl Group in Dihydrosterculic Acid

Nucleus Group Chemical Shift (ppm) Reference(s)
¹H cis-Methylene Proton (in ring) ~ -0.34 researchgate.netacs.org
¹H trans-Methylene Proton (in ring) ~ 0.60 aocs.org
¹H Methine Protons (in ring) ~ 0.55 - 0.70 nih.govaocs.org
¹³C Cyclopropyl Carbons ~ 10 - 20 docbrown.info

Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the IR spectrum shows several key absorption bands:

A broad band for the O-H stretch of the carboxylic acid group (~2500-3300 cm⁻¹).

A strong band for the C=O (carbonyl) stretch of the carboxylic acid, typically around 1710 cm⁻¹. nist.gov

Bands for the C-H stretching of the alkane chains (~2850-2960 cm⁻¹).

A characteristic, though sometimes weak, absorption band associated with the cyclopropane ring deformation, which has been reported near 1020 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is a saturated fatty acid. It lacks conjugated double bonds or other chromophores that absorb light in the ultraviolet-visible range (200-800 nm). researchgate.net Therefore, UV-Vis spectroscopy is not a primary technique for the characterization or quantification of this compound.

Sample Preparation and Derivatization Strategies

Effective analysis of this compound hinges on meticulous sample preparation and appropriate derivatization to enhance its volatility and improve its chromatographic behavior, particularly for gas chromatography (GC)-based methods.

Fatty Acid Methyl Ester (FAME) Derivatization

A primary and widely adopted strategy for the analysis of fatty acids, including this compound, is their conversion into fatty acid methyl esters (FAMEs). sigmaaldrich.comresearchgate.netthermofisher.com This derivatization is crucial as it reduces the polarity of the carboxylic acid group, which can otherwise lead to issues like hydrogen bonding and poor chromatographic peak shape. sigmaaldrich.com

The process typically involves an esterification reaction where the carboxyl group of the fatty acid reacts with methanol (B129727) in the presence of a catalyst. sigmaaldrich.com Common catalysts include boron trichloride (B1173362) (BCl3) in methanol or acidic catalysts like sulfuric acid in methanol. sigmaaldrich.comucdavis.edu The resulting methyl esters are more volatile and stable, making them highly suitable for GC analysis. sigmaaldrich.comabcam.com

Care must be taken during the derivatization process to preserve the integrity of the cyclopropane ring. Certain harsh reagents, such as hydrogen chloride in methanol, can potentially react with the cyclopropane ring, leading to the formation of branched-chain fatty acids with a methoxy (B1213986) group and inaccurate quantification. wikipedia.org Therefore, milder derivatization conditions are often preferred. The choice between acid- or base-catalyzed methods can also influence the resulting FAME profile, with acid-catalyzed methods like those using BF3-methanol often yielding a more comprehensive esterification of fatty acids. thermofisher.comnih.gov

Table 1: Comparison of FAME Derivatization Methods

MethodCatalystTypical ConditionsAdvantagesPotential Issues
Acid-CatalyzedBoron trifluoride (BF3)-methanol50-60°C for 10-30 minutes sigmaaldrich.comthermofisher.comEfficient for a wide range of fatty acids, including those from complex matrices. thermofisher.comCan be harsh; potential for side reactions if not controlled.
Acid-CatalyzedSulfuric acid in methanolHeating at 100°C for 1 hour ucdavis.eduEffective and commonly used. ucdavis.eduRequires careful neutralization and extraction steps. ucdavis.edu
Base-CatalyzedPotassium hydroxide (B78521) (KOH) in methanolRoom temperature or gentle heating (e.g., 70°C for 2 minutes) nih.govGenerally milder conditions.May not be as efficient for all fatty acids compared to acid catalysis. thermofisher.com

This table provides a general overview. Specific protocols may vary based on the sample matrix and analytical goals.

Other Derivatization Techniques for Enhanced Detection (e.g., PFB-Br)

For enhanced sensitivity, especially in trace analysis, other derivatization reagents are employed. Pentafluorobenzyl bromide (PFB-Br) is a notable example used for the analysis of fatty acids. rsc.orgnih.gov This reagent reacts with the carboxylic acid to form a pentafluorobenzyl ester.

The key advantage of PFB-Br derivatization lies in the highly electronegative nature of the pentafluorobenzyl group. nih.gov This property makes the resulting derivative exceptionally sensitive to detection by gas chromatography coupled with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS). rsc.orgnih.govnih.gov NCI-MS of PFB esters often produces a clean mass spectrum with a prominent molecular anion, which is highly selective and provides excellent signal-to-noise ratios. nih.gov

The derivatization reaction with PFB-Br is typically carried out in an organic solvent like acetonitrile (B52724) or in an aqueous phase, often with a catalyst such as N,N-diisopropylethylamine. msu.edumdpi.com Optimization of reaction conditions, including temperature and time, is crucial for achieving complete derivatization. nih.gov

Advanced Mass Spectrometry Approaches for Fragment Ion Analysis and Localization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of fatty acids, including the precise localization of the cyclopropane ring in this compound. While the mass spectra of monocyclopropane fatty acid esters can be similar to their unsaturated precursors, specific fragmentation patterns can be utilized for their identification. nih.gov

Advanced MS techniques, such as mass-analyzed ion kinetic energy (MIKE) spectrometry, can provide detailed information about the fragmentation pathways of these molecules. researchgate.net The electron impact (EI) mass spectra of FAMEs of cyclopropane fatty acids exhibit characteristic ions that help in determining the ring's position. For instance, the fragmentation pattern can be interpreted to locate the cyclopropane ring within the fatty acid chain. nih.gov

Furthermore, derivatization techniques can be specifically designed to facilitate mass spectrometric analysis. For example, the formation of diketo fatty acids by ozonolysis of cyclopropene (B1174273) fatty acids, followed by mass spectrometry of their esters, allows for straightforward localization of the ring. nih.gov

In recent years, softer ionization techniques coupled with high-resolution mass spectrometry have gained prominence. These methods help in preserving the molecular ion and providing accurate mass measurements for unambiguous formula determination. The use of atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are examples of such techniques being explored for fatty acid analysis. nih.gov

Biochemical Derivatives and Structure Activity Relationship Studies

Naturally Occurring Derivatives and Related Metabolites

The biological significance of 9S,10R-methylene-octadecanoic acid is underscored by its relationship to a variety of other naturally occurring fatty acids. These include other cyclopropane-containing lipids, as well as hydroxylated and epoxidized derivatives of octadecanoic acid.

Other Cyclopropane (B1198618) Fatty Acid Homologues (e.g., cis-9,10-methylenehexadecanoic acid)

This compound belongs to a class of lipids known as cyclopropane fatty acids (CPAs). wikipedia.org These fatty acids are characterized by a three-membered carbon ring within their aliphatic chain. While relatively rare in nature, they are found in certain bacteria and plants. wikipedia.orgnih.gov For instance, the seed oil of the lychee fruit contains a significant proportion of CPAs. wikipedia.org

A notable homologue is cis-9,10-methylenehexadecanoic acid, a C17 cyclopropane fatty acid. researchgate.netlarodan.com Research has identified this compound in the phospholipids (B1166683) of various organisms, including Escherichia coli and Yersinia enterocolitica. researchgate.netnih.gov Its presence has also been confirmed in the submitochondrial particles of bovine heart and in rat and human heart and liver tissues, where it is a component of phospholipids, typically at the sn-2 position. nih.gov The biosynthesis of these cyclopropane rings is catalyzed by cyclopropane-fatty-acyl-phospholipid synthase, which uses S-adenosylmethionine (SAM) as the methylene (B1212753) donor to convert an unsaturated fatty acid precursor into a CPA. wikipedia.org

Table 1: Occurrence of Selected Cyclopropane Fatty Acid Homologues

Compound Name Organism/Tissue Reference
cis-9,10-methylenehexadecanoic acid Escherichia coli researchgate.net
cis-9,10-methylenehexadecanoic acid Yersinia enterocolitica nih.gov
cis-9,10-methylenehexadecanoic acid Bovine heart mitochondria nih.gov
cis-9,10-methylenehexadecanoic acid Rat and human heart and liver nih.gov
This compound Found in various bacteria nih.gov

Relationship to 10-Methylene Octadecanoic Acid and Tuberculostearic Acid

A direct biosynthetic link exists between this compound and other significant fatty acids, particularly in mycobacteria. Tuberculostearic acid, which is 10-methyloctadecanoic acid, is a characteristic component of mycobacterial cell walls and is crucial for membrane dynamics. asm.orgasm.org

The biosynthesis of tuberculostearic acid originates from oleic acid (a C18:1 unsaturated fatty acid). asm.orgnih.gov The process involves a two-step enzymatic reaction. The first step is the formation of a methylene intermediate, 10-methylene octadecanoic acid. frontiersin.orgrsc.org This reaction is catalyzed by an S-adenosyl-l-methionine-dependent methyltransferase. asm.org Subsequently, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase reduces the methylene group to a methyl group, yielding tuberculostearic acid. asm.orgfrontiersin.org The enzyme Cfa is an essential methyltransferase in this pathway. asm.orgnih.gov In some Corynebacterium species, the intermediate 10-methylene octadecanoic acid can accumulate. frontiersin.org

Naturally Occurring Hydroxy and Epoxy Octadecanoic Acid Derivatives

The 18-carbon backbone of octadecanoic acid is a scaffold for various modifications beyond cyclopropanation, including hydroxylation and epoxidation. These derivatives are found across different biological systems and exhibit a range of properties.

Hydroxy Octadecanoic Acids: Naturally occurring hydroxyoctadecanoic acids include isomers such as 10-hydroxyoctadecanoic acid and 12-hydroxyoctadecanoic acid. nih.govnih.gov 10-Hydroxystearic acid has been identified as a bacterial xenobiotic metabolite and is also found in plants like Gossypium. nih.gov 12-Hydroxystearic acid is a well-known fatty acid found in castor oil as ricinoleic acid (which also contains a double bond) and has been reported in Bacillus cereus and Elaeagnus angustifolia. nih.govaocs.org 18-Hydroxyoctadecanoic acid has been found in food sources like gooseberry and potato. foodb.ca

Epoxy Octadecanoic Acids: Epoxy fatty acids are formed by the oxidation of unsaturated fatty acids. 9,10-Epoxystearic acid is an oxidation product of oleic acid, a reaction that can be catalyzed by cytochrome P450 enzymes. nih.govcaymanchem.com It has been detected in human plasma and in the fungus Pneumocystis carinii. caymanchem.com Another related compound is vernolic acid (12,13-epoxy-9-octadecenoic acid), which is abundant in the seed oils of plants like Vernonia species. gerli.com These epoxy fatty acids are often found esterified in triacylglycerols. gerli.com

Table 2: Examples of Naturally Occurring Hydroxy and Epoxy Octadecanoic Acid Derivatives

Compound Name Type Natural Source/Origin Reference
10-Hydroxyoctadecanoic acid Hydroxy Bacterial metabolite, Gossypium nih.gov
12-Hydroxyoctadecanoic acid Hydroxy Bacillus cereus, Elaeagnus angustifolia nih.gov
18-Hydroxyoctadecanoic acid Hydroxy Gooseberry, potato foodb.ca
9,10-Epoxystearic acid Epoxy Oxidation product of oleic acid, human plasma nih.govcaymanchem.com
Vernolic acid Epoxy Vernonia sp. seed oil gerli.com

Synthetically Modified Derivatives and Their Biochemical Evaluation

The synthesis of cyclopropane-containing fatty acids and their derivatives is an area of active research, driven by their unique structural features and biological activities. illinois.edu Total synthesis strategies for poly-cyclopropane fatty acids often involve asymmetric cyclopropanation reactions, such as the Simmons-Smith reaction. illinois.edu

While specific studies on a wide range of synthetically modified derivatives of this compound and their detailed biochemical evaluations are not extensively documented in the surveyed literature, the synthesis of related compounds provides a framework. For instance, the synthesis of tuberculostearic acid has been achieved through various chemical routes. nih.govnih.govacs.org The development of synthetic routes to these molecules is crucial for producing standards for detection and for enabling further biological studies.

The modification of related fatty acid structures, such as the synthesis of novel derivatives of methyl-cis-9,10-epoxy-octadecanoate, highlights the potential for creating new molecules with potentially altered biochemical properties. researchgate.net These synthetic efforts can lead to the development of probes to study enzymatic pathways or inhibitors of specific enzymes. For example, S-adenosyl-N-decyl-aminoethyl has been identified as a potential inhibitor of E. coli cyclopropane fatty acid synthase. researchgate.net

Structure-Activity Relationship Studies in Defined Non-Human Biological Systems

The unique structure of cyclopropane fatty acids, including this compound, imparts specific biophysical properties to the membranes in which they are incorporated. These properties are central to their biological function.

In bacteria, the accumulation of cyclopropane fatty acids in membrane phospholipids is often a response to environmental stress, such as low pH or changes in temperature. nih.govnih.gov The presence of the cyclopropane ring is thought to decrease membrane fluidity and permeability, thereby protecting the cell. nih.gov For example, E. coli strains lacking the cyclopropane fatty acid synthase gene show reduced viability under acid shock conditions. nih.gov

The structure of the cyclopropane ring is critical for this function. Molecular dynamics studies suggest that cyclopropane fatty acids help to stabilize membranes by increasing the ordering of the acyl chains without significantly reducing membrane fluidity. nih.gov In pathogenic bacteria like Mycobacterium tuberculosis, cyclopropane modifications on mycolic acids are important for virulence and for evading the host immune system. nih.govnih.gov While mutations in the genes for mycolic acid cyclopropane modification are not always lethal in the laboratory, they can severely impair the pathogenicity of the bacterium. nih.gov

These findings underscore a clear structure-activity relationship where the presence and specific stereochemistry of the cyclopropane ring in fatty acids are crucial for their role in membrane stabilization and in the interaction of pathogenic bacteria with their hosts. Further research is needed to delineate the specific structure-activity relationships for this compound in various non-human biological systems.

Emerging Research Avenues and Future Perspectives for 9s,10r Methylene Octadecanoic Acid

Unexplored Biological Roles and Mechanistic Pathways in Specific Microorganisms and Eukaryotes

While the presence of 9S,10R-methylene-octadecanoic acid, also known as dihydrosterculic acid, has been documented in various bacteria and some eukaryotes, its precise biological functions and the intricate mechanistic pathways it influences remain largely uncharted territory. In many Gram-negative bacteria, the conversion of unsaturated fatty acids to cyclopropane (B1198618) fatty acids (CFAs) like this compound is a notable adaptation during the transition into the stationary phase of growth. nih.gov This modification, catalyzed by cyclopropane fatty acid synthase, alters the fluidity and stability of cell membranes, suggesting a role in protecting the cell from environmental stressors. nih.govnih.gov

In specific microorganisms, emerging research points towards more specialized roles. For instance, in Helicobacter pylori, this cyclopropane fatty acid is secreted and has been shown to enhance histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells, acting through the activation of protein kinase C (PKC) in a calcium-dependent manner. medchemexpress.com The marine bacterium Labrenzia sp. 011 produces cyclopropane-containing fatty acids that exhibit antimicrobial activity, hinting at an ecological role in defending against competing microbes. mdpi.com Furthermore, one of these compounds from Labrenzia sp. acts as a potent partial agonist at the G-protein coupled receptor GPR84, which is highly expressed on immune cells, suggesting a potential role in modulating inflammatory responses. mdpi.com

The exploration of its role in eukaryotes is even more nascent. Its detection in the seed oil of lychee, where it constitutes a significant portion of the fatty acid content, raises questions about its function in plant physiology, lipid storage, and defense mechanisms. wikipedia.org Further investigation is required to elucidate the specific enzymes and pathways involved in its biosynthesis and degradation in these organisms and to understand its impact on cellular processes beyond membrane dynamics.

Application in Microbiological Research and Biotechnology

The unique properties of this compound and other cyclopropane fatty acids present intriguing opportunities for microbiological research and biotechnology. Their role in enhancing bacterial stress tolerance could be harnessed to develop more robust microbial strains for industrial applications. For example, bacteria engineered to have higher levels of CFAs in their membranes might exhibit increased resistance to acidic conditions, high temperatures, or chemical inhibitors encountered during fermentation processes. nih.gov

The antimicrobial properties observed in compounds from Labrenzia sp. suggest a potential for developing novel antibiotics. mdpi.com As antibiotic resistance continues to be a major global health concern, the exploration of new classes of antimicrobial compounds, such as these cyclopropane fatty acids, is of paramount importance. Further research could focus on isolating and characterizing these molecules, understanding their mechanism of action, and potentially synthesizing more potent derivatives.

In the realm of diagnostics, the presence and abundance of specific CFAs could serve as biomarkers for identifying certain bacterial species or monitoring their physiological state. For instance, changes in the CFA profile of bacteria in response to environmental stimuli could be used to assess their viability or metabolic activity.

Advanced Omics-based Approaches for Comprehensive Systems-level Analysis

The advent of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for a systems-level understanding of the role of this compound. nih.govnih.gov These approaches can provide a holistic view of the cellular changes associated with the presence and metabolism of this fatty acid.

Genomics and Transcriptomics: By sequencing the genomes of organisms that produce this compound, researchers can identify the genes encoding for cyclopropane fatty acid synthases and other related enzymes. nih.govmdpi.com Transcriptomic analysis can then reveal how the expression of these genes is regulated under different environmental conditions, providing insights into the triggers for CFA production. nih.gov

Proteomics: Proteomic studies can identify and quantify the proteins that are differentially expressed in the presence of this compound. mdpi.com This can help to uncover the downstream cellular pathways that are affected by this fatty acid, moving beyond its direct role in membrane structure.

Metabolomics and Lipidomics: Untargeted metabolomics and lipidomics are crucial for comprehensively profiling the fatty acid composition of cells and tissues. unimi.it These techniques allow for the precise quantification of this compound and other related lipids, enabling researchers to correlate their levels with specific physiological states or disease conditions. unimi.itnih.gov Integrating these different omics datasets can help to build comprehensive models of the metabolic networks involving cyclopropane fatty acids. researchgate.net

Interactive Data Table: Omics Approaches in Cyclopropane Fatty Acid Research

Omics DisciplineKey Applications in CFA ResearchPotential Insights
Genomics Identification of cyclopropane fatty acid synthase (CFAS) genes. nih.govmdpi.comUnderstanding the genetic basis of CFA production.
Transcriptomics Studying the regulation of CFAS gene expression under various conditions. nih.govRevealing the environmental and cellular signals that trigger CFA synthesis.
Proteomics Identifying proteins whose expression is altered by the presence of CFAs. mdpi.comElucidating the downstream cellular pathways and processes affected by CFAs.
Metabolomics/Lipidomics Quantifying the levels of this compound and other lipids. unimi.itnih.govCorrelating CFA levels with physiological states and identifying novel lipid species.
Multi-Omics Integrating data from all omics levels to build comprehensive models. researchgate.netGaining a holistic, systems-level understanding of the biological role of CFAs.

Development of Novel Research Tools and Probes for Targeted Investigation

To dissect the specific functions of this compound, the development of targeted research tools and probes is essential. These tools would allow for the precise tracking and manipulation of this fatty acid within living cells and organisms.

One promising avenue is the synthesis of fluorescently labeled or isotopically tagged analogs of this compound. These probes could be introduced into cells and their localization and interactions with other molecules could be monitored using advanced imaging techniques. This would provide valuable information about its subcellular distribution and potential binding partners.

Furthermore, the development of specific inhibitors for cyclopropane fatty acid synthases would be a powerful tool for studying the consequences of CFA depletion. By blocking the production of this compound, researchers could observe the resulting phenotypic changes and gain a clearer understanding of its essential roles.

The creation of specific antibodies that recognize this compound could also be beneficial for its detection and quantification in complex biological samples using techniques such as immunoassays.

Standardization of Nomenclature and Analytical Reporting for Cyclopropane Fatty Acids

As research into cyclopropane fatty acids expands, the need for standardized nomenclature and analytical reporting becomes increasingly critical for ensuring clarity, consistency, and comparability across studies. Currently, various naming conventions are used, which can lead to confusion.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic approach to naming chemical compounds, and its adoption for cyclopropane fatty acids would be a significant step forward. aocs.org In addition to the systematic name, a standardized shorthand notation, similar to what exists for other fatty acids (e.g., using the "cy" prefix followed by the carbon chain length and position of the cyclopropane ring), would facilitate concise communication in publications and databases. aocs.orgtransformationtutoring.com

For analytical reporting, establishing standardized protocols for the extraction, derivatization (e.g., to fatty acid methyl esters or FAMEs), and analysis of cyclopropane fatty acids by techniques like gas chromatography (GC) and mass spectrometry (MS) is crucial. nih.govresearchgate.net This includes specifying the types of columns, temperature programs, and ionization methods used to ensure reproducible and comparable results. Reporting should include not only the relative abundance but also, where possible, the absolute quantification of these fatty acids, along with detailed information on the analytical methods employed. researchgate.net The development and use of certified reference materials for this compound and other CFAs would greatly enhance the accuracy and reliability of quantification. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for confirming the stereochemistry of 9S,10R-methylene-octadecanoic acid?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H-1^1H NOESY, is critical for determining spatial proximity of protons to infer stereochemistry. X-ray crystallography provides definitive structural confirmation, as demonstrated for related dihydroxy-octadecanoic acids . Computational tools like density functional theory (DFT) can predict optical rotation values, which should align with experimental data (e.g., [α]D_D) from polarimetry . For example, the InChIKey system (e.g., QRHSEDZBZMZPOA-ODDACQBXSA-N for dihydroxy derivatives) ensures accurate stereochemical representation in databases .

Q. What synthetic routes are viable for preparing this compound, and what are their challenges?

  • Answer : Epoxidation of oleic acid derivatives followed by selective reduction is a common strategy. For instance, methylene insertion via carbene reactions or enzymatic catalysis (e.g., lipoxygenase-mediated oxidation) can introduce the 9S,10R-methylene group. Yields vary (30–70%) depending on solvent polarity and catalyst (e.g., rhodium complexes). Challenges include avoiding over-oxidation and isolating diastereomers, which require chiral chromatography .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is essential. For example, exact mass analysis (e.g., 312.2301 g/mol for C18_{18}H32_{32}O4_4 analogs) confirms molecular integrity, while 13^{13}C NMR resolves carbon backbone impurities .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9S,10R vs. 9R,10S) impact the biological activity of methylene-octadecanoic acid derivatives?

  • Answer : Stereochemistry dictates enzyme-substrate interactions. For example, (9S,10R)-epoxyoctadecanoic acid is a substrate for bifunctional epoxide hydrolases in arachidonic acid metabolism, while its enantiomer is inactive . Comparative studies using enantioselective synthesis and kinetic assays (e.g., KmK_m and VmaxV_{max}) are necessary to quantify activity differences .

Q. What advanced techniques resolve contradictions in reported bioactivity data across cell models?

  • Answer : Discrepancies often stem from cell-specific enzyme expression (e.g., peroxisomal vs. cytoplasmic pathways). Isotopic tracing (e.g., 14^{14}C-labeled methylene groups) in primary hepatocytes versus immortalized lines can clarify metabolic fates. RNA-seq profiling of treated cells identifies pathway-specific regulators, as shown for 9-HOTrE derivatives .

Q. What analytical strategies distinguish diastereomers of methylene-substituted octadecanoic acids?

  • Answer : Chiral stationary phases in ultra-HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate diastereomers with baseline resolution. Coupled with circular dichroism (CD) spectroscopy, this confirms absolute configuration. For example, 9S,10R-dihydroxyoctadecanoic acid exhibits distinct CD Cotton effects compared to 9R,10S analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.